4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a thiazole ring, a chloro group, a fluorophenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency catalysts and solvents that are environmentally benign.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and fluorophenyl groups, along with the thiazole and pyrimidine rings, makes it a versatile compound for various applications.
Properties
CAS No. |
917808-23-2 |
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Molecular Formula |
C14H9ClFN3S2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-chloro-4-(4-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H9ClFN3S2/c1-20-14-17-7-6-10(18-14)12-11(19-13(15)21-12)8-2-4-9(16)5-3-8/h2-7H,1H3 |
InChI Key |
ZBKRSBZQEGAXSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(N=C(S2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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